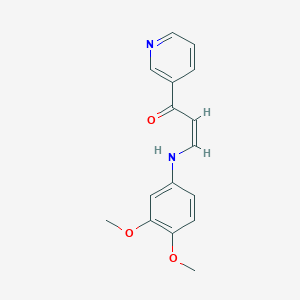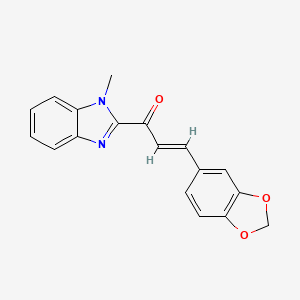
(Z)-3-(3,4-dimethoxyanilino)-1-pyridin-3-ylprop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(3,4-dimethoxyanilino)-1-pyridin-3-ylprop-2-en-1-one is an organic compound that features a pyridine ring and a dimethoxyaniline moiety connected through a propenone linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(3,4-dimethoxyanilino)-1-pyridin-3-ylprop-2-en-1-one typically involves the condensation of 3,4-dimethoxyaniline with a pyridine-containing aldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
(Z)-3-(3,4-dimethoxyanilino)-1-pyridin-3-ylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, (Z)-3-(3,4-dimethoxyanilino)-1-pyridin-3-ylprop-2-en-1-one is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may be explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in materials science, such as the development of novel polymers or coatings.
作用機序
The mechanism of action of (Z)-3-(3,4-dimethoxyanilino)-1-pyridin-3-ylprop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
(Z)-3-(3,4-dimethoxyanilino)-1-phenylprop-2-en-1-one: Similar structure but with a phenyl ring instead of a pyridine ring.
(Z)-3-(3,4-dimethoxyanilino)-1-furylprop-2-en-1-one: Similar structure but with a furan ring instead of a pyridine ring.
Uniqueness
The uniqueness of (Z)-3-(3,4-dimethoxyanilino)-1-pyridin-3-ylprop-2-en-1-one lies in its combination of a pyridine ring and a dimethoxyaniline moiety. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
(Z)-3-(3,4-dimethoxyanilino)-1-pyridin-3-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-20-15-6-5-13(10-16(15)21-2)18-9-7-14(19)12-4-3-8-17-11-12/h3-11,18H,1-2H3/b9-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGHDXQSBMJSTK-CLFYSBASSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC=CC(=O)C2=CN=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)N/C=C\C(=O)C2=CN=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(5-methyl-1H-pyrazol-3-yl)methyl]-5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]isoxazole-3-carboxamide](/img/structure/B5398176.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5398183.png)

![1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}-3,5-dimethylpiperidine oxalate](/img/structure/B5398187.png)
![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-[(4-oxo-1,4-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5398188.png)
![N-(3-methyl-1-pyridin-3-ylbutyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5398199.png)
![2-{[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]amino}-2-methylpropanamide](/img/structure/B5398202.png)
![(E)-3-(3-nitrophenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B5398208.png)
![ethyl (2Z)-5-(2,5-dimethoxyphenyl)-2-[(4-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5398242.png)
![2-[(2-butyl-1H-imidazol-5-yl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane](/img/structure/B5398245.png)
![N-(4-methoxyphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5398249.png)
![N-(3-fluorophenyl)-2-(1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-piperidin]-1'-yl)-2-oxoacetamide](/img/structure/B5398251.png)
![N-[(2,3-dimethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride](/img/structure/B5398253.png)

